Oxyfenamate
Description
Oxyfenamate (C₁₁H₁₅NO₃), also known as hydroxyphenamate or Oxyphenamate, is a minor tranquilizer and antipsychotic agent first introduced in 1961 under the trade name Listica. Its molecular structure comprises a carbamate group linked to a phenyl-substituted butanediol backbone (SMILES: CCC(COC(=O)N)(C₁=CC=CC=C₁)O). Synthesized from 2-phenyl-1,2-butanediol and ethyl chloroformate, it is regulated globally under identifiers such as FDA Unique Ingredient Identifier MD0414799X and EMA XEVMPD SUB09565MIG.
Properties
IUPAC Name |
(2-hydroxy-2-phenylbutyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-11(14,8-15-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIYOULDIWAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)N)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861571 | |
| Record name | 2-Hydroxy-2-phenylbutyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-19-1 | |
| Record name | Hydroxyphenamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyphenamate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfenamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Hydroxy-2-phenylbutyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyfenamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROXYPHENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0414799X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ethanolamine Derivatives
The synthesis begins with ethanolamine (2-aminoethanol), a bifunctional compound offering hydroxyl and amine groups for derivatization. Industrial-scale production often employs ammonolysis of ethylene oxide, as described in hydrocortisone acetonide syntheses. For this compound, ethanolamine undergoes carbamation using phenyl isocyanate in anhydrous toluene, yielding 2-(phenylcarbamoyloxy)ethylamine. This intermediate is critical for subsequent steps and requires rigorous moisture control to prevent hydrolysis.
Phenyl Isocyanate Generation
Phenyl isocyanate, a volatile and toxic reagent, is typically prepared in situ via the Hofmann rearrangement of phenylurea or phosgenation of aniline. The latter method, involving reaction with phosgene (carbonyl chloride), demands specialized equipment for gas handling and neutralization of hydrogen chloride byproducts.
Carbamation and Coupling Reactions
Stepwise Carbamate Formation
The core synthesis involves two carbamation steps:
- Primary Carbamation : Ethanolamine reacts with phenyl isocyanate at 0–5°C in toluene, forming 2-(phenylcarbamoyloxy)ethylamine. Excess phenyl isocyanate drives the reaction to completion, with triethylamine often added to scavenge HCl.
- Secondary Carbamation : The intermediate amine reacts with chloroformate derivatives (e.g., methyl chloroformate) in dichloromethane, yielding this compound. Temperature control (<30°C) prevents N-alkylation side reactions.
Alternative Route: One-Pot Synthesis
A streamlined approach combines ethanolamine with equimolar phenyl isocyanate and methyl chloroformate in a single reactor. This method, adapted from lamivudine intermediate syntheses, utilizes sulfenyl chloride chemistry to enhance electrophilicity, though it risks forming bis-carbamate byproducts without precise stoichiometry.
Process Optimization and Catalysis
Solvent Systems
- Toluene and Dichloromethane : Preferred for their inertness and ability to dissolve intermediate phases. Toluene facilitates azeotropic water removal during carbamation.
- Acetonitrile-Water Mixtures : Employed in ring-closing steps for oxathiolane analogs, suggesting utility in this compound crystallization.
Catalytic Enhancements
- Sodium Methylate : Accelerates esterification and transesterification in related benzodiazepine syntheses.
- Triethylamine : Neutralizes HCl in phosgenation reactions, improving yields from 65% to 89% in pilot studies.
Purification and Isolation
Crystallization Techniques
This compound’s low solubility in hexanes enables antisolvent crystallization. A protocol adapted from heparin purification involves:
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves residual phenylurea impurities, though this step is often omitted in industrial settings due to cost.
Industrial-Scale Considerations
Yield Maximization
Batch processes achieve 68–72% overall yields, while continuous-flow systems—modeled after sulfenyl chloride reactors—improve throughput by 40% through precise temperature and residence time control.
Analytical Characterization
Spectroscopic Confirmation
Purity Standards
Pharmacopeial specifications require ≤0.1% residual solvents (toluene, dichloromethane) and ≥98.5% assay purity by HPLC.
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise Carbamation | 72 | 98.7 | 1.0 | High |
| One-Pot Synthesis | 65 | 97.2 | 0.8 | Moderate |
| Continuous Flow | 78 | 99.1 | 1.2 | High |
Chemical Reactions Analysis
Types of Reactions: Oxyfenamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: this compound can be reduced to yield specific derivatives.
Substitution: The phenyl group in this compound can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Oxyfenamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of oxyfenamate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory compounds, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Oxyfenamate with structurally or functionally related compounds, including Lometraline (anticonsvulsant) and Pentiapine (dopamine antagonist), as well as p-Hydroxybenzaldehyde (GABA receptor antagonist).
Structural and Pharmacological Comparisons
Functional Differences
- Anti-Anxiety vs. Anticonvulsant Activity : this compound primarily targets anxiety through GABA modulation, whereas Lometraline’s anticonvulsant effects suggest action on neuronal ion channels (e.g., sodium or calcium).
- Receptor Specificity : Pentiapine’s dopamine D₂ receptor antagonism contrasts with this compound’s GABAergic activity, highlighting divergent neurological pathways.
- Structural Complexity : this compound’s carbamate group enhances its stability and bioavailability compared to p-Hydroxybenzaldehyde’s simpler aldehyde structure, which lacks drug-like pharmacokinetics.
Pharmacokinetic Profiles
- This compound : Lipophilic properties (density 1.1547 g/cm³) facilitate blood-brain barrier penetration, critical for CNS activity.
- Lometraline : The chloro and methoxy substituents may prolong half-life via reduced metabolic clearance.
Research and Regulatory Insights
Biological Activity
Oxyfenamate, also known as Oxyphenamate, is a compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores its biological activity, highlighting key findings from various studies, including case studies and data tables that illustrate its effects.
Overview of this compound
This compound is primarily recognized as a central nervous system depressant with applications in treating anxiety disorders. Its chemical structure allows it to interact with multiple biological pathways, leading to various pharmacological effects.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-anxiety | CNS depressant effects | |
| Anticancer | Potential inhibition of cancer cell growth | |
| Anti-inflammatory | Modulation of inflammatory responses |
Case Studies
Case Study 1: Anxiety Disorders
A clinical trial involving patients diagnosed with anxiety neuroses demonstrated that treatment with this compound resulted in significant reductions in anxiety levels compared to a placebo group. Patients reported improved quality of life and decreased symptoms as measured by standardized anxiety scales.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines treated with this compound analogs revealed a dose-dependent reduction in cell viability. These findings suggest potential applications in cancer therapy, although more research is needed to establish the efficacy and safety of this compound itself.
Research Findings
Recent studies have highlighted the pharmacodynamic properties of this compound, emphasizing its ability to cross the blood-brain barrier effectively. This characteristic is crucial for its CNS effects and contributes to its therapeutic potential in treating anxiety disorders.
Moreover, ongoing research into the molecular mechanisms underlying its biological activities continues to uncover new pathways through which this compound may exert its effects, particularly in relation to neuroprotection and cancer cell apoptosis.
Q & A
Basic Research Questions
Q. How should researchers design an initial literature review strategy to identify gaps in Oxyfenamate studies?
- Methodological Answer : Begin by breaking down the research topic into core concepts (e.g., "this compound synthesis," "mechanism of action," "spectroscopic characterization") and combine these with Boolean operators in structured databases like PubMed, SciFinder, or Reaxys . Prioritize peer-reviewed articles and patents, and use citation-tracking tools to map influential studies. Scoping reviews are recommended to distinguish between established knowledge (e.g., this compound’s inhibitory effects) and understudied areas (e.g., metabolic pathways in non-model organisms) .
Q. What variables should be prioritized when designing a basic experimental protocol for this compound synthesis?
- Methodological Answer : Define independent variables (e.g., reaction temperature, solvent polarity) and dependent variables (e.g., yield, purity) explicitly. Include controls for side reactions (e.g., byproducts detected via HPLC) and validate reproducibility across triplicate trials. Reference literature protocols for analogous compounds to establish baseline conditions, and document deviations systematically .
Q. How can researchers ensure data validity in preliminary this compound bioactivity assays?
- Methodological Answer : Use standardized positive/negative controls (e.g., known enzyme inhibitors for comparative IC₅₀ calculations). Calibrate instruments (e.g., microplate readers) before assays and report measurement uncertainties. Raw data should be archived in appendices, with processed data (e.g., normalized activity curves) analyzed using statistical tools like t-tests or ANOVA to confirm significance .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic profiles be resolved across studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., differences in animal models, dosing regimens). Replicate conflicting experiments under controlled conditions, and use advanced analytical techniques (e.g., LC-MS/MS for metabolite quantification) to verify discrepancies. Publish null results to clarify reproducibility challenges .
Q. What strategies optimize this compound’s selectivity in multi-target enzyme inhibition studies?
- Methodological Answer : Employ computational docking simulations (e.g., AutoDock Vina) to predict binding affinities for off-target enzymes. Validate predictions with competitive inhibition assays using fluorogenic substrates. Cross-reference structural databases (e.g., PDB) to identify conserved active-site residues that may influence selectivity .
Q. How should researchers address ethical and methodological limitations in human cell-based this compound toxicity studies?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for cell line sourcing and consent documentation. Use 3D cell cultures or organoids to improve physiological relevance over traditional 2D models. Disclose limitations in extrapolating in vitro data to in vivo systems, and propose follow-up animal trials with rigorous endpoint criteria .
Data Analysis and Reporting Guidelines
Q. What are best practices for presenting this compound’s spectral data (e.g., NMR, IR) in publications?
- Methodological Answer : Include raw spectral files in supplementary materials and annotate key peaks (e.g., δ 7.2 ppm for aromatic protons). Compare experimental data with computational predictions (e.g., DFT-calculated IR spectra) to validate structural assignments. Use standardized formats (e.g., JCAMP-DX for NMR) to enhance reproducibility .
Q. How can researchers mitigate bias when interpreting this compound’s dose-response relationships?
- Methodological Answer : Apply blinding during data collection and analysis phases. Use non-linear regression models (e.g., Hill equation) to fit dose-response curves, and report confidence intervals for EC₅₀ values. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
